R(+)-Pentobarbital

GABAA receptor pharmacology Patch-clamp electrophysiology Barbiturate stereoselectivity

R(+)-Pentobarbital (CAS 21642-83-1) is the dextrorotatory enantiomer of the short-acting oxybarbiturate pentobarbital, a classic central nervous system (CNS) depressant that acts primarily as a positive allosteric modulator of GABAA receptors. Unlike the racemic mixture historically used in clinical formulation (Nembutal), the isolated R(+)-enantiomer exhibits distinct pharmacodynamic and pharmacokinetic properties that are critical for mechanistic studies of barbiturate stereochemistry, chiral separation method development, and research models requiring defined enantiomeric activity profiles.

Molecular Formula C11H17N2NaO3
Molecular Weight 248.25 g/mol
CAS No. 21642-83-1
Cat. No. B14702291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(+)-Pentobarbital
CAS21642-83-1
Molecular FormulaC11H17N2NaO3
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]
InChIInChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1
InChIKeyQGMRQYFBGABWDR-OGFXRTJISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R(+)-Pentobarbital (CAS 21642-83-1): Chiral Barbiturate for Stereospecific CNS Research and Analytical Reference Standards


R(+)-Pentobarbital (CAS 21642-83-1) is the dextrorotatory enantiomer of the short-acting oxybarbiturate pentobarbital, a classic central nervous system (CNS) depressant that acts primarily as a positive allosteric modulator of GABAA receptors . Unlike the racemic mixture historically used in clinical formulation (Nembutal), the isolated R(+)-enantiomer exhibits distinct pharmacodynamic and pharmacokinetic properties that are critical for mechanistic studies of barbiturate stereochemistry, chiral separation method development, and research models requiring defined enantiomeric activity profiles . This chiral compound—typically supplied as the sodium salt with verified enantiomeric excess—serves as a research tool to dissect the contribution of individual stereoisomers to the overall pharmacological effects observed with racemic pentobarbital .

Why Racemic Pentobarbital or the S(−) Enantiomer Cannot Substitute for R(+)-Pentobarbital in Stereochemistry-Dependent Research


The two enantiomers of pentobarbital are pharmacokinetically and pharmacodynamically non-equivalent: S(−)-pentobarbital exhibits 1.7- to 3.5-fold greater GABAA receptor potentiation and is significantly more potent as an anesthetic and more toxic than the R(+) antipode in vivo . Additionally, the enantiomers show differential plasma protein binding (S(−): 73.5% vs. R(+): 63.4%), distinct metabolic hydroxylation profiles yielding different diastereomeric alcohol ratios, and unequal clearance rates in humans . These stereochemistry-driven differences mean that racemic pentobarbital—a 1:1 mixture—cannot serve as a substitute for research protocols requiring the isolated pharmacological, biochemical, or behavioral signature of the R(+) enantiomer, particularly in chiral pharmacology studies, enantiomer-specific toxicology, and drug discrimination paradigms where R(+)-pentobarbital uniquely lacks the dose-dependent response rate suppression observed with all other barbiturate stereoisomers tested .

R(+)-Pentobarbital: Head-to-Head Quantitative Differentiation Evidence vs. S(−)-Pentobarbital and Racemic Pentobarbital


GABAA Receptor Potentiation: S(−) Enantiomer Is 1.7- to 3.5-Fold More Potent Than R(+) in Recombinant Receptors

In whole-cell patch-clamp recordings from stably transfected mouse fibroblast cells expressing GABAA receptors of defined subunit composition (α1β2γ2), both enantiomers of pentobarbital potentiated GABA-induced currents, but the S(−) enantiomer was consistently more potent than the R(+) enantiomer by a factor of 1.7 to 3.5 across pharmacologically relevant concentrations . The degree of stereoselectivity did not vary with concentration, indicating a systematic potency difference rather than a differential maximal effect . Highly purified optical isomers (>99.0% enantiomeric excess for R(+)-pentobarbital) were used, and notably, the R(+)-pentobarbital required a second column purification step to achieve this optical purity, highlighting the analytical challenge in obtaining enantiomerically pure material for research .

GABAA receptor pharmacology Patch-clamp electrophysiology Barbiturate stereoselectivity

In Vivo Anesthetic Potency and Acute Toxicity: S(−) Is Significantly More Potent and More Toxic Than R(+); Therapeutic Indices Are Equivalent (Mean ~3.4)

In a systematic study comparing the optically pure enantiomers of pentobarbital, secobarbital, thiopental, and thioamylal administered intravenously and intraperitoneally in mice, the S(−)-isomer was, in every case, significantly more potent as an anesthetic agent (measured by loss of righting reflex) and significantly more toxic (measured by acute lethality) than the R(+)-isomer or the corresponding racemate . Despite the quantitative differences in both anesthetic ED50 and lethal LD50 values, the therapeutic indices (LD50/ED50) were similar across all compounds, averaging 3.4 . The stereoselective difference was attributed to the steric configuration of the 1-methylbutyl group at the C5 position of the barbituric acid ring .

Anesthetic potency Acute toxicity Therapeutic index Loss of righting reflex

Human Pharmacokinetics: R(+)-Pentobarbital Displays 25% Higher Clearance and 8% Lower Plasma Protein Binding Than S(−) Enantiomer

Using enantioselective radioimmunoassays developed for R- and S-pentobarbital, pharmacokinetic parameters were determined in humans following administration of racemic pentobarbital . The R(+)-enantiomer exhibited a 12% larger volume of distribution combined with a 14% higher elimination rate constant (beta), resulting in a median clearance of 2.58 L/h for R(+)-pentobarbital versus 1.96 L/h for the S(−)-enantiomer—a 25% difference . Additionally, the S(−)-enantiomer was more strongly protein-bound in plasma (73.5% vs. 63.4% for R(+)-pentobarbital), consistent with its structural similarity to other S-preferring drug molecules such as S-warfarin . This differential protein binding and clearance has direct implications for free active drug concentrations at target sites.

Enantioselective pharmacokinetics Plasma protein binding Drug clearance Radioimmunoassay

Drug Discrimination: R(+)-Pentobarbital Uniquely Fails to Suppress Operant Response Rates—A Qualitative Behavioral Differentiation from All Other Barbiturate Stereoisomers

In pigeons trained to discriminate racemic pentobarbital (5.0 mg/kg, IM) from saline, racemic pentobarbital, both S(−) and R(+) enantiomers of pentobarbital, racemic secobarbital, and both secobarbital enantiomers all produced dose-dependent increases in pentobarbital-appropriate responding . Regarding discriminative stimulus potency, racemic secobarbital, the secobarbital isomers, and R(+)-pentobarbital were equipment to each other and were slightly less potent than racemic pentobarbital and S(−)-pentobarbital . Critically, however, R(+)-pentobarbital was the only barbiturate stereoisomer tested that did not produce dose-dependent decreases in response rate over the entire dose range tested, representing a qualitative—not merely quantitative—behavioral differentiation .

Drug discrimination Behavioral pharmacology Operant responding Abuse potential assessment

Hepatic Microsomal Metabolism: R(+)- and S(−)-Pentobarbital Exhibit Distinct Regioselectivity with 3- to 5-Fold Difference in Metabolite I Production

In rat hepatic microsomal preparations, R(+)-pentobarbital and S(−)-pentobarbital are hydroxylated to two diastereomeric 3'-alcohol metabolites (metabolite I: 1'RS,3'SR; metabolite II: 1'RS,3'RS) . R(+)-pentobarbital metabolism produced nearly equal quantities of metabolite I and metabolite II, with a total hydroxylation rate of 1.08 nmol/min/mg protein . In contrast, S(−)-pentobarbital produced 3- to 5-fold less of metabolite I compared to metabolite II, with a higher total hydroxylation rate of 1.42 nmol/min/mg protein . The KM values also differed stereoselectively: for metabolite I, KM = 381 μM (R(+)) vs. 241 μM (S(−)); for metabolite II, KM = 115 μM (R(+)) vs. 68 μM (S(−)) .

Drug metabolism Cytochrome P450 Regioselective hydroxylation Enzyme kinetics

Spontaneous Motor Activity: R(+)-Pentobarbital Increases Motor Activity at Moderate–High Doses Whereas S(−) Only Decreases Activity

In mice, the effects of pentobarbital enantiomers on spontaneous motor activity (SMA) were determined across a range of doses . The S(−) isomers of pentobarbital and secobarbital decreased SMA at lower doses than those required for the R(+) isomers, demonstrating greater potency for motor depression . At moderate to high doses of R(+)-pentobarbital (30–42.5 mg/kg), SMA was significantly increased—a biphasic, stimulant-like effect that was not observed with S(−)-pentobarbital at any dose . In contrast, no increases in SMA were observed with S(−)-pentobarbital, highlighting a qualitative difference in the behavioral repertoire of the two enantiomers beyond simple potency differences .

Spontaneous motor activity Behavioral pharmacology Biphasic dose-response Mice behavior

R(+)-Pentobarbital: Evidence-Backed Application Scenarios for Research Procurement and Method Development


Chiral Reference Standard for Enantioselective Bioanalytical Method Development and Validation

R(+)-Pentobarbital with verified high enantiomeric excess (>99.0%) serves as an essential reference standard for developing and validating chiral separation methods such as capillary electrophoresis with hydroxypropyl-γ-cyclodextrin or chiral HPLC. Validated CE methods achieve limits of detection and quantitation of 1 μg/mL from serum for both R(+)- and S(−)-pentobarbital, with linear calibration from 1–60 μg/mL (R² > 0.999) . The availability of enantiomerically pure R(+)-pentobarbital is critical for forensic toxicology laboratories, clinical pharmacokinetic studies, and pharmaceutical QC workflows that require enantiomer-specific quantitation rather than total pentobarbital measurement .

Abuse Liability and Drug Discrimination Research Requiring a Non-Rate-Suppressing Barbiturate Training or Test Compound

The unique behavioral profile of R(+)-pentobarbital—specifically its equipotency with racemic pentobarbital in producing discriminative stimulus effects while lacking the dose-dependent response rate suppression observed with all other barbiturate stereoisomers—makes this enantiomer indispensable for drug discrimination studies . Research protocols investigating the neural basis of barbiturate subjective effects or screening novel compounds for barbiturate-like abuse potential benefit from using R(+)-pentobarbital as a comparison agent that separates interoceptive cue effects from motor-impairing confounds .

Mechanistic Studies of Stereospecific GABAA Receptor Modulation and Barbiturate Binding Site Mapping

Because the S(−) enantiomer of pentobarbital is 1.7- to 3.5-fold more potent than the R(+) enantiomer at GABAA receptors of defined subunit composition, using the isolated R(+)-pentobarbital enantiomer as a low-potency comparator enables detailed structure-activity relationship studies . Molecular docking simulations place both R- and S-pentobarbital at the propofol binding site within the TM2–TM2' transmembrane domain of the β3 homomeric GABAA receptor, providing a structural framework for understanding stereochemical discrimination . Only enantiomerically pure R(+)-pentobarbital (≥99.0% ee) can be used to validate these computational models experimentally without cross-contamination artifacts .

In Vivo Experimental Protocols Prioritizing Reduced Acute Lethality Risk While Retaining Barbiturate Pharmacology

Although the therapeutic indices (LD50/ED50) of R(+)- and S(−)-pentobarbital are equivalent at approximately 3.4, the absolute lethal and effective doses of R(+)-pentobarbital are significantly higher than those of the S(−) enantiomer . This provides a wider absolute safety margin on a mg/kg basis. For in vivo pharmacological studies—particularly in rodent models requiring repeated barbiturate administration or in protocols where cumulative toxicity is a concern—R(+)-pentobarbital presents a quantifiably safer alternative to the more potent and more toxic S(−) enantiomer . Concurrently, brain concentration data from enantiomer tracking studies confirm that R(+)-pentobarbital achieves measurable brain levels following systemic administration, validating its utility for CNS-targeted investigations .

Quote Request

Request a Quote for R(+)-Pentobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.